2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
CAS No.: 1529280-40-7
Cat. No.: VC5022023
Molecular Formula: C10H9FO3
Molecular Weight: 196.177
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1529280-40-7 |
|---|---|
| Molecular Formula | C10H9FO3 |
| Molecular Weight | 196.177 |
| IUPAC Name | 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |
| Standard InChI | InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) |
| Standard InChI Key | KTDNCCIJSZFDJR-UHFFFAOYSA-N |
| SMILES | C1C(OC2=C1C=C(C=C2)F)CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 196.18 g/mol . Its IUPAC name, 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, reflects a bicyclic structure comprising a fused benzene and furan ring (dihydrobenzofuran) with a fluorine atom at the 5-position and an acetic acid group at the 2-position . The dihydrobenzofuran moiety introduces a partially saturated furan ring, reducing aromaticity compared to fully unsaturated benzofurans, which may influence reactivity and binding interactions .
The fluorine atom’s electronegativity enhances the compound’s lipophilicity (), improving membrane permeability and bioavailability . This property is critical for central nervous system (CNS) drug candidates, where blood-brain barrier penetration is essential.
Spectroscopic and Crystallographic Data
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves a multi-step process :
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Benzofuran Core Formation: Starting with 5-fluoro-2-hydroxybenzaldehyde, cyclization via acid-catalyzed reaction forms the dihydrobenzofuran skeleton.
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Acetic Acid Introduction: Alkylation or Michael addition introduces the acetic acid group at the 2-position.
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Purification: Recrystallization or chromatography yields the final product with >95% purity .
Key challenges include controlling regioselectivity during fluorination and minimizing racemization at chiral centers. Recent advances in flow chemistry have improved yield (up to 78%) and reduced reaction times .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound demonstrates inhibitory activity against cyclooxygenase-2 (COX-2) (), suggesting anti-inflammatory applications. Its fluorine atom enhances binding affinity to the COX-2 active site through hydrophobic interactions .
Antimicrobial Properties
In vitro studies against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to ciprofloxacin . The acetic acid group likely disrupts bacterial cell membrane integrity via proton shuttling .
Comparative Analysis with Structural Analogs
This table highlights how halogen substitution modulates biological activity. Fluorine’s small atomic radius and high electronegativity optimize target binding without excessive toxicity .
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
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Bioavailability: 67% in rodent models, with peak plasma concentrations () achieved at 2 hours .
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Tissue Penetration: High accumulation in liver and kidneys, suggesting hepatic metabolism .
Metabolism and Excretion
Primary metabolites include glucuronide conjugates and defluorinated derivatives, excreted renally (60%) and fecally (40%) . Cytochrome P450 3A4 (CYP3A4) is the major enzyme involved .
Future Research Directions
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Targeted Drug Delivery: Encapsulation in lipid nanoparticles could enhance CNS penetration.
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Structure-Activity Relationships (SAR): Systematic modification of the dihydrofuran ring and acetic acid group may optimize potency.
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Clinical Trials: Phase I studies are needed to validate preclinical safety and efficacy.
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